3-Methyl-1-phenyl-1H-pyrazol-5-ol

Description

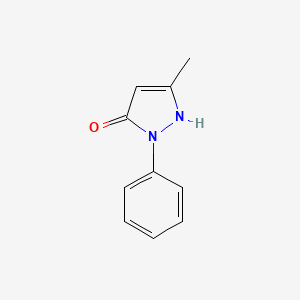

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQYIMCESJLPQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061334, DTXSID6091550 |

Source

|

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19735-89-8, 942-32-5, 89-25-8 |

Source

|

| Record name | 3-Methyl-1-phenylpyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethylantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Demethylantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C |

Source

|

| Record name | Demethylated antipyrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol: A Mechanistic and Methodological Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, a pivotal heterocyclic compound with significant applications in pharmaceuticals and chemical synthesis. Commonly known by the trivial name Edaravone, this pyrazolone derivative is synthesized through the well-established Knorr pyrazole synthesis. This document will dissect the underlying reaction mechanism, provide detailed experimental protocols, and discuss the critical aspects of reaction control and product characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, first synthesized in 1887, is a five-membered lactam ring containing two adjacent nitrogen atoms and a carbonyl group.[1] Its prominence in the scientific community stems largely from its therapeutic applications. Marketed as Edaravone (Radicava), it is utilized as a neuroprotective agent to aid in recovery after a stroke and to treat amyotrophic lateral sclerosis (ALS).[2] The pyrazolone core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties.[2]

The robust and efficient synthesis of this molecule is therefore of paramount importance. The primary and most common route is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative.[1][3] This guide will focus on the reaction between ethyl acetoacetate and phenylhydrazine, the foundational method for producing this compound.

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The synthesis of this compound from ethyl acetoacetate and phenylhydrazine is a classic example of the Knorr pyrazole synthesis.[1][3] The reaction proceeds through a condensation mechanism, culminating in an intramolecular cyclization to form the stable pyrazolone ring.

The accepted mechanism involves two key stages:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of phenylhydrazine on the electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a phenylhydrazone intermediate.[1][4][5] The regioselectivity of this initial attack is crucial for the formation of the desired product.

-

Intramolecular Cyclization and Tautomerization: The intermediate hydrazone then undergoes an intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the ester carbonyl group. This is followed by the elimination of an ethanol molecule to yield the pyrazolone ring.[1][5] The final product, this compound, exists in multiple tautomeric forms, the prevalence of which can be influenced by the solvent and physical state.[2][6]

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the Knorr pyrazole synthesis for this compound.

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: A Validated Approach

The following protocol is a robust and widely cited method for the laboratory-scale synthesis of this compound. This solvent-free approach offers high yields and simplifies product isolation.[1][2]

Materials and Equipment:

-

Reactants:

-

Ethyl acetoacetate (C₆H₁₀O₃)

-

Phenylhydrazine (C₆H₈N₂)

-

-

Solvents & Reagents:

-

Diethyl ether ((C₂H₅)₂O)

-

Ethanol (C₂H₅OH) for recrystallization (optional)

-

-

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Ice-water bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Buchner funnel and flask for vacuum filtration

-

Step-by-Step Methodology:

-

Reactant Addition: In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) under constant stirring. Note: This addition is exothermic and should be performed in a fume hood.[1][4]

-

Reaction Heating: Assemble a reflux condenser on the flask and heat the reaction mixture to 135–145 °C for approximately 60 minutes.[1] The mixture will gradually transform into a heavy syrup.

-

Product Isolation: After heating, transfer the resulting syrup into a beaker and cool it thoroughly in an ice-water bath.[1][4]

-

Precipitation: Add a small volume of diethyl ether to the cooled syrup and stir the mixture vigorously. This will induce the precipitation of the crude this compound as a powdered solid.[1][4]

-

Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether.[4] For higher purity, the product can be recrystallized from a minimal amount of hot ethanol.[7]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactant Molar Ratio | 1:1 (Ethyl acetoacetate : Phenylhydrazine) | [1] |

| Reaction Temperature | 135–145 °C | [1] |

| Reaction Time | 60 minutes | [1] |

| Typical Yield | 93-100% | [2] |

Tautomerism: A Key Structural Feature

An important characteristic of this compound is its existence in different tautomeric forms. The three primary tautomers are the OH-form (aromatic), the CH-form, and the NH-form.[2] The equilibrium between these forms is influenced by the solvent polarity. In non-polar solvents, the CH-form tends to be more prevalent, while in more polar solvents like DMSO, the OH-form can be the major species, contributing to the aromaticity of the pyrazole ring.[2][5] This tautomerism is a critical consideration for spectroscopic analysis and understanding the compound's reactivity.

Visualization of Tautomeric Forms

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-phenyl-1H-pyrazol-5-ol, also known as PMP or Edaravone, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrazolone core is a privileged scaffold found in numerous biologically active molecules. PMP itself is a potent free radical scavenger and antioxidant, which has led to its investigation and use in treating conditions associated with oxidative stress, such as stroke and amyotrophic lateral sclerosis (ALS). A thorough understanding of its physicochemical properties is paramount for researchers in optimizing its synthesis, developing new derivatives, formulating it for therapeutic applications, and understanding its mechanism of action at a molecular level.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, moving beyond a simple listing of data to explain the causality behind its chemical behavior and the experimental methodologies used for its characterization.

Molecular Structure and Tautomerism

The chemical structure of this compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position and a phenyl group at the 1-position, with a hydroxyl group at the 5-position. However, the molecule exhibits tautomerism, existing in equilibrium between three primary forms: the hydroxyl (OH), the methylene (CH), and the amino (NH) tautomers.[1][2] The predominant tautomeric form is highly dependent on the solvent environment, a critical consideration for its reactivity and biological interactions.

Caption: Tautomeric forms of this compound.

In polar aprotic solvents like DMSO, the OH-form is favored, likely due to hydrogen bonding interactions between the solvent and the hydroxyl group.[1] Conversely, in nonpolar solvents such as chloroform (CDCl3), the CH-form is the predominant species.[1] This solvent-dependent equilibrium has significant implications for its spectroscopic characterization and reactivity.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][3] This reaction can be performed under various conditions, including solvent-free methods, to achieve high yields.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated period (typically 1-2 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the crude product often solidifies. The solid can be washed with a non-polar solvent, such as petroleum ether, to remove unreacted starting materials and byproducts.[3]

-

Purification: For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Caption: General workflow for the synthesis and purification of PMP.

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical properties. A summary of these properties is presented below, followed by a more detailed discussion.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | [4] |

| Molecular Weight | 174.20 g/mol | [4] |

| Melting Point | 126-130 °C | [4][5] |

| Boiling Point | 287 °C at 265 mmHg | [5] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Solubility | Soluble in hot water, alcohol, acid, and alkali; slightly soluble in benzene; insoluble in ether and petroleum ether. | [5] |

| pKa | Data not readily available in the searched literature. Experimental determination is recommended. |

Solubility

The solubility profile of PMP is indicative of its amphiphilic nature. The presence of the phenyl and pyrazole rings imparts lipophilic character, while the hydroxyl group and nitrogen atoms allow for hydrogen bonding and interactions with polar solvents. Its solubility in acidic and alkaline solutions is due to the formation of the corresponding protonated and deprotonated species. A more quantitative analysis of its solubility in a range of pharmaceutically relevant solvents would be beneficial for formulation development.

Acidity (pKa)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of PMP and for studying its tautomeric equilibrium. The chemical shifts are sensitive to the electronic environment of the nuclei, which differs significantly between the tautomeric forms.

¹H NMR (400 MHz, CDCl₃, CH-form): [1]

-

δ 7.84 (d, J=7.5 Hz, 2H): Protons on the phenyl ring ortho to the pyrazole nitrogen.

-

δ 7.38 (t, J=6.7 Hz, 2H): Protons on the phenyl ring meta to the pyrazole nitrogen.

-

δ 7.17 (t, J=6.7 Hz, 1H): Proton on the phenyl ring para to the pyrazole nitrogen.

-

δ 3.42 (s, 2H): Methylene protons (CH₂) of the pyrazolone ring.

-

δ 2.18 (s, 3H): Methyl protons (CH₃).

¹³C NMR (100 MHz, CDCl₃, CH-form): [1]

-

δ 170.2, 156.1, 137.6, 128.4, 124.6, 118.4: Aromatic and pyrazolone ring carbons.

-

δ 42.6: Methylene carbon (CH₂).

-

δ 16.6: Methyl carbon (CH₃).

In DMSO-d₆, where the OH-form is predominant, the NMR signals will shift accordingly, and the proton of the hydroxyl group will be observed.[1]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of PMP will exhibit characteristic absorption bands corresponding to its various structural features.

Key IR Absorption Bands: [6][7]

-

~3400 cm⁻¹ (broad): O-H stretching vibration, indicative of the hydroxyl group and potential hydrogen bonding.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching of the methyl group.

-

~1600-1650 cm⁻¹: C=O stretching vibration in the keto (CH or NH) tautomers. The exact position can vary depending on the tautomeric form and hydrogen bonding.

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 174.

The fragmentation pattern would likely involve cleavages of the pyrazolone ring and the loss of small neutral molecules. While detailed fragmentation studies on PMP itself are not extensively available in the provided results, analysis of related pyrazolone structures suggests potential fragmentation pathways.[8][9] A common fragmentation would be the loss of the methyl group or cleavage of the phenyl group.

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The crystal structure reveals the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state. This information is crucial for understanding its physical properties like melting point and solubility, as well as for computational modeling studies. The crystal system and space group have been reported, providing a detailed three-dimensional arrangement of the molecule in the crystalline form.[10]

Conclusion

This compound is a molecule of considerable scientific and therapeutic interest. Its physicochemical properties, particularly its pronounced tautomerism, are key to understanding its chemical behavior and biological activity. This guide has provided a detailed overview of its synthesis, structural features, and spectroscopic characterization based on the available scientific literature. For researchers and drug development professionals, a thorough grasp of these fundamental properties is the foundation for innovation, whether in the design of novel therapeutics or the development of advanced formulations. Further quantitative studies on its pKa and solubility in a wider range of solvents would be valuable additions to the existing body of knowledge.

References

- 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. [Link]

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. [Link]

- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]

- Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13C NMR study.

- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.

- Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]

- 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. MDPI. [Link]

- Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.

- Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry. [Link]

- IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one).

- Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

- 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. PubChem. [Link]

- One-pot synthesis of this compound (7b) and furopyrazole 5c–f.

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

- Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetyl

- Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. [Link]

- 1-Phenyl-3-Methyl-5-Pyrazole. ChemBK. [Link]

- 5-Amino-3-methyl-1-phenylpyrazole. PubChem. [Link]

- (PDF) Crystal structure of (Z)-N′-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propyl]benzenesulfonohydrazide.

- 5-HYDROXY-3-METHYL-1-PHENYL-PYRAZOLE - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]

- 2.2.1. Selective C -acylation of 3-Methyl-1-phenyl-pyrazol-5-one.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. jayorganics.com [jayorganics.com]

- 5. chembk.com [chembk.com]

- 6. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in Different Solvents

Abstract

This technical guide provides a comprehensive examination of the tautomeric behavior of 3-methyl-1-phenyl-1H-pyrazol-5-ol, a molecule of significant interest in medicinal chemistry and drug development, perhaps best known by its generic name, Edaravone. We will delve into the structural nuances of its primary tautomeric forms—the keto (CH), enol (OH), and zwitterionic (NH) forms—and explore the profound influence of the solvent environment on their equilibrium. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the experimental and computational methodologies used to characterize this dynamic phenomenon.

Introduction: The Significance of Tautomerism in Pyrazolones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with far-reaching implications in pharmacology and materials science. For pyrazolone derivatives such as this compound, the predominant tautomeric form can significantly impact a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity and therapeutic efficacy.[1] A thorough understanding of the tautomeric landscape of this compound is therefore crucial for rational drug design and development.

This compound can exist in three principal tautomeric forms, as depicted below: the CH-form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), the OH-form (this compound), and the NH-form, which is often represented as a zwitterion.[2][3] The equilibrium between these forms is delicately balanced and highly susceptible to the influence of the surrounding solvent.[4]

Caption: Tautomeric forms of this compound.

This guide will systematically explore the solvent-dependent tautomeric equilibrium of this compound, detailing the experimental techniques and computational approaches that enable its characterization.

The Role of the Solvent: A Modulator of Tautomeric Equilibrium

The solvent plays a pivotal role in determining the predominant tautomeric form of this compound. The key solvent properties that influence this equilibrium are polarity, proticity (the ability to donate hydrogen bonds), and the dielectric constant.[4]

-

Nonpolar, Aprotic Solvents: In solvents such as cyclohexane and chloroform (CDCl3), the less polar CH-form (keto) is generally the most stable and, therefore, the predominant species.[1] This is attributed to the fact that nonpolar solvents are less capable of stabilizing the more polar OH and NH forms through dipole-dipole interactions or hydrogen bonding.[5]

-

Polar, Aprotic Solvents: In polar aprotic solvents like dimethyl sulfoxide (DMSO), the equilibrium shifts significantly. These solvents can stabilize the more polar tautomers. In the case of this compound in DMSO, a mixture of tautomers is observed, with the OH-form (enol) being the most abundant, followed by the CH-form and a smaller amount of the NH-form.[6] The approximate ratio in DMSO-d6 has been reported to be 81% OH-form, 13% CH-form, and 6% NH-form.[6]

-

Polar, Protic Solvents: Polar protic solvents, such as ethanol and methanol, are capable of both donating and accepting hydrogen bonds. This allows them to strongly stabilize the OH-form (enol) through intermolecular hydrogen bonding with the hydroxyl group.[5][7]

The stabilization of the different tautomers is a direct consequence of the intermolecular forces between the solute and solvent molecules. The ability of a solvent to engage in hydrogen bonding is a particularly strong determining factor.[8][9]

Experimental Characterization of Tautomerism

The tautomeric equilibrium of this compound in different solvents can be elucidated using a combination of spectroscopic techniques.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a powerful tool for observing shifts in tautomeric equilibrium due to the different electronic transitions associated with each tautomer.[10] The wavelength of maximum absorption (λmax) is sensitive to the electronic structure of the molecule, and changes in the solvent environment that favor one tautomer over another will result in a shift in the observed λmax.[11]

Table 1: UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Predominant Tautomer | λmax (nm) | Reference(s) |

| Cyclohexane | CH (Keto) | ~248 | [12] |

| n-Hexane | CH (Keto) | 251 | [2] |

| Acetonitrile | OH/NH Mixture | 248, with shoulder at ~275 | [2] |

| Ethanol | OH (Enol) | ~244 | [2][5] |

| Methanol | OH (Enol) | 247 | [2] |

| Water | OH/NH Mixture | 246, with shoulder at ~278 | [2] |

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol). Prepare a series of dilute solutions (typically in the 10⁻⁵ to 10⁻⁴ M range) in the desired solvents by evaporating the stock solvent and redissolving the compound.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm) against a solvent blank.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) for each solvent. The observed shifts in λmax provide qualitative information about the change in the predominant tautomeric form.[13]

Caption: NMR spectroscopy workflow for tautomer analysis.

Computational Chemistry: A Theoretical Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for investigating the tautomerism of this compound. DFT calculations can be used to:

-

Determine the relative stabilities of the different tautomers in the gas phase and in various solvents. [4][14]* Predict the geometric parameters (bond lengths and angles) of each tautomer.

-

Calculate theoretical NMR chemical shifts to aid in the assignment of experimental spectra. [15] Methodology

A common approach involves geometry optimization of each tautomer followed by frequency calculations to confirm that the optimized structures correspond to energy minima. The B3LYP functional with the 6-311++G** basis set is a widely used level of theory for such calculations. [4] Solvent effects are typically incorporated using a Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. [4]This allows for the calculation of the relative energies of the tautomers in different solvent environments, providing insights into how the solvent stabilizes or destabilizes each form. [16] The results of these calculations generally show that the relative stability of the tautomers is highly dependent on the dielectric constant of the solvent, with more polar solvents favoring the more polar tautomers. [4]

Conclusion: A Unified Understanding

The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of structural and environmental factors. By integrating experimental data from UV-Visible and NMR spectroscopy with theoretical insights from computational chemistry, a comprehensive understanding of its solvent-dependent behavior can be achieved. This in-depth knowledge is invaluable for researchers in the pharmaceutical sciences, as it provides a foundation for optimizing the properties of pyrazolone-based drug candidates and for predicting their behavior in biological systems.

References

- Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone.

- Zouchoune, B., & Ouamerali, O. (2013). DFT MODELING OF TAUTOMERIC EQUILIBRIA AND PROTON TRANSFER OF PYRAZOLONE IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 745-751. [Link]

- Baranac-Stojanović, M. (2001). Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. Magnetic Resonance in Chemistry, 39(10), 627-634. [Link]

- Tavakol, H., Mohammadi, H., & Aslanzadeh, S. A. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone.

- Emandi, A., & Bunaciu, A. A. (2014). Solvatochromic Properties of Azo Pyrazolone Ligands in Coordinative Compounds with Erbium. Revista de Chimie, 65(1), 58-62. [Link]

- Karimi-Jaberi, Z., & Bikas, R. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 1-11. [Link]

- Ivanova, G., & Stoyanov, S. (2005). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products-Experimental and theoretical UV spectral analysis. Journal of Photochemistry and Photobiology A: Chemistry, 173(1), 43-49. [Link]

- Al-Hourani, B. J. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1303, 137552. [Link]

- Chapkanov, A., Shivachev, B., & Ivanova, G. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones.

- Gilli, G., & Gilli, P. (2009). The nature of the hydrogen bond: experimental and theoretical evidence for a continuum of interactions. Chemical reviews, 109(12), 6665-6711. [Link]

- Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515. [Link]

- Lawrence, A. L., & Hutchings, M. G. (2010). Keto–enol tautomerism balancing aromaticity and antiaromaticity. Journal of the American Chemical Society, 132(11), 3624-3625. [Link]

- Royal Society of Chemistry. (2017). Supplementary Information for Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

- Katritzky, A. R., & Elguero, J. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54. [Link]

- Ivanova, G., Stoyanov, S., & Yordanov, N. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. Monatshefte für Chemie/Chemical Monthly, 137(5), 629-637. [Link]

- Lyčka, A. (2002). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances, 2(11), 4983-4990. [Link]

- Perlovich, G. L. (2017). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 17(10), 5434-5445. [Link]

- Li, Y., et al. (2022). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field.

- Mohamed, G. G., & Abd El-Wahab, Z. H. (2003). Keto-enol tautomerism and intramolecular hydrogen bonding in Schiff bases. Journal of the Serbian Chemical Society, 68(10), 717-726. [Link]

- Elguero, J., & Perez, M. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium, 1(1), 1-23. [Link]

- Claramunt, R. M., et al. (1993). The Tautomerism of 3 (5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1435-1440. [Link]

- Elguero, J., & Yranzo, G. I. (2000). The Use of NMR Spectroscopy to Study Tautomerism. The Tautomerism of Heterocycles, 113-162. [Link]

- Al-Masoudi, N. A., & Al-Sultani, K. A. (2022). DFT calculations of 1H-and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific reports, 12(1), 1-13. [Link]

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Heterocycles in Life and Society, 1-76. [Link]

- Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

- Afonin, A. V., & Vashchenko, A. V. (2014). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Current Organic Chemistry, 18(19), 2534-2576. [Link]

- University of Washington. (n.d.).

- Ivanova, G., & Stoyanov, S. (2005). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products-Experimental and theoretical UV spectral analysis. Journal of Photochemistry and Photobiology A: Chemistry, 173(1), 43-49. [Link]

- Niskanen, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The journal of physical chemistry letters, 13(11), 2546-2551. [Link]

- Asiri, A. M., & Khan, S. A. (2011). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1, 3-diazabicyclo [3.1. 0] hex-3-ene. Molecules, 16(1), 573-581. [Link]

- Shultz, M. D. (2019). Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. Journal of medicinal chemistry, 62(24), 11029-11042. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ijpcbs.com [ijpcbs.com]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Regulating enol–keto tautomerism at the single-molecule level with a confined optical field - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

Introduction: The Significance of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

An In-depth Technical Guide to the Crystal Structure of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the solid-state characteristics of this compound.

This compound, also known by its trivial name PMP, is a heterocyclic compound that has garnered considerable attention for its versatile applications. Its derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Furthermore, these compounds serve as crucial intermediates in the synthesis of various pharmaceuticals and dyes. A thorough understanding of its solid-state structure is paramount for controlling its physicochemical properties, such as solubility and bioavailability, which are critical in drug development. This guide will delve into the crystallographic details of this compound, providing a foundational understanding for its application and further research.

Tautomerism: A Critical Aspect of the Molecular Structure

Pyrazolones are known to exist in several tautomeric forms: the OH-form (enolic), the NH-form, and the CH-form (keto).[1][2] The predominant tautomer is highly dependent on the solvent and the physical state (solid, liquid, or gas). In the solid state, this compound has been reported to exist as a zwitterion.[3] The IUPAC name provided in the PubChem database for the crystal structure is 5-methyl-2-phenyl-1H-pyrazol-3-one, which corresponds to the keto (CH) form.[4] This highlights the importance of considering tautomerism when analyzing the crystal structure and its implications for intermolecular interactions.

Experimental Determination of the Crystal Structure: A Methodological Overview

The crystal structure of this compound was determined by single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in a crystalline solid.

Synthesis and Crystallization Protocol

A general protocol for the synthesis and crystallization of this compound is as follows:

-

Synthesis: The compound is typically synthesized by the condensation reaction of ethyl acetoacetate and phenylhydrazine.[5] This one-pot synthesis is efficient and widely used. A video demonstration of a similar synthesis is available, providing a practical overview of the laboratory procedure.[4]

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent, such as ethanol. The choice of solvent is critical as it can influence the resulting crystal packing and potentially the tautomeric form.

X-ray Diffraction Data Collection and Refinement

The crystallographic data for this compound was obtained from the Crystallography Open Database (COD) under the deposition number 2016114.[4] The data was originally published by Wardell et al. in Acta Crystallographica Section C in 2007.[4]

Crystallographic Data Summary

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a = 15.0138 Å, b = 5.2952 Å, c = 10.9469 Å |

| α = β = γ = 90° | |

| Volume of Unit Cell | 870.5 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.329 g/cm³ |

Data sourced from PubChem CID 70335 and the associated COD entry 2016114.[4]

Analysis of the Crystal Structure

The crystal structure reveals a specific arrangement of the molecules in the solid state, governed by intermolecular interactions. The orthorhombic crystal system and the non-centrosymmetric space group Pca2₁ indicate a well-ordered, chiral packing of the molecules.

Molecular Conformation

In the crystalline state, the pyrazole ring is nearly planar. The phenyl ring is twisted with respect to the pyrazole ring, which is a common feature in related structures to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is primarily dictated by hydrogen bonding and other weaker intermolecular forces. In the case of this compound, the presence of a potential hydrogen bond donor (N-H or O-H, depending on the tautomer) and acceptor (C=O or N) suggests that hydrogen bonding plays a crucial role in the crystal packing. These interactions lead to the formation of a stable three-dimensional network. The analysis of intermolecular interactions is fundamental to understanding the material's properties, such as melting point and solubility.

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Tautomeric Forms of this compound

Caption: Tautomeric equilibria of this compound.

Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The crystal structure of this compound provides a detailed snapshot of its solid-state architecture. The orthorhombic crystal system and the specific intermolecular interactions are key determinants of its physical properties. This structural information is invaluable for computational modeling, aiding in the prediction of properties for novel derivatives. Future research could focus on co-crystallization to modify its physicochemical properties or on studying the polymorphism of this compound, as different crystalline forms can have significant impacts on its performance in various applications, particularly in the pharmaceutical industry.

References

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-455). Academic Press.

- Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

- PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. National Center for Biotechnology Information.

- Ghasemzadeh, M. A., & Abdollahi-Basir, M. H. (2012). Pyrazol-5-ones: Tautomerism, synthesis and reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.

- Porter, Q. N., & Ramsay, G. C. R. (1970).

- Wardell, J. L., Skakle, J. M. S., Low, J. N., & Glidewell, C. (2007). Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines.

- Elguero, J., Claramunt, R. M., & Tautomerism, A. T. (1997). The Tautomerism of Heterocycles: Aromatic Tautomerism of Five-Membered Rings. In The Chemistry of Heterocyclic Compounds: Heterocyclic Chemistry in the 21st Century: A Tribute to Alan Katritzky (Vol. 59, pp. 1-73). John Wiley & Sons, Inc.

- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. Five-Membered Rings. In Advances in Heterocyclic Chemistry (Vol. 2, pp. 1-26). Academic Press.

- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Study. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 311-338). Academic Press.

Sources

spectroscopic data (NMR, IR, MS) of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-phenyl-1H-pyrazol-5-ol

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

This compound, also known by its keto tautomer name, 1-phenyl-3-methyl-5-pyrazolone (PMP), is a significant heterocyclic compound. It serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and chelating agents. Notably, its derivative, Edaravone, is utilized in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[1] A comprehensive understanding of its structural and electronic properties is paramount for its application in research and drug development. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the complexities arising from its tautomerism and provide practical, field-proven insights for its characterization.

The Critical Role of Tautomerism

A key feature of this compound is its existence in multiple tautomeric forms. The equilibrium between these forms is highly dependent on the solvent and temperature, which has profound implications for its spectroscopic signatures.[1] The three primary tautomers are the hydroxyl-pyrazole (OH-form), the methylene-pyrazolidinone (CH-form), and the amino-pyrazole (NH-form).

In non-polar solvents like CDCl₃, the CH-form is predominantly observed.[1] However, in polar aprotic solvents such as DMSO-d₆, an equilibrium exists, with the OH-form being the major species, followed by the CH and NH forms.[1] This solvent-dependent equilibrium is a critical consideration when acquiring and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the tautomeric forms of this compound. The choice of solvent is a deliberate experimental decision to either isolate a specific tautomer or to observe the equilibrium.

¹H NMR Spectroscopy

The proton NMR spectrum will vary significantly with the solvent used due to the different tautomeric forms present.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

| Proton | OH-form (in DMSO-d₆) [1] | CH-form (in CDCl₃) [1] | NH-form (in DMSO-d₆) [1] |

| Phenyl-H (ortho) | 7.74 - 7.93 (d) | ~7.60 (d) | 7.74 - 7.93 (d) |

| Phenyl-H (meta, para) | 7.20 - 7.50 (m) | 7.20 - 7.50 (m) | 7.20 - 7.50 (m) |

| Pyrazole-CH | 5.50 (s) | - | - |

| Methylene-CH₂ | - | 3.40 (s) | - |

| Methyl-CH₃ | 2.20 (s) | 2.25 (s) | 2.10 (s) |

| OH | ~10.0 (br s) | - | - |

| NH | - | - | ~11.5 (br s) |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Chemical shifts are approximate and can vary based on concentration and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further evidence for the predominant tautomeric form. In CDCl₃, where the CH-form is favored, the spectrum will be consistent with a non-aromatic pyrazolone ring.[1]

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for the CH-Tautomer in CDCl₃

| Carbon | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Phenyl C (quaternary) | ~138 |

| Phenyl CH | 120 - 129 |

| Pyrazole C=C | ~155 |

| Methylene CH₂ | ~40 |

| Methyl CH₃ | ~15 |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to be a self-validating system for identifying the tautomeric forms.

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Prepare two separate samples: one dissolved in ~0.7 mL of CDCl₃ (containing 0.03% TMS) and the other in ~0.7 mL of DMSO-d₆. The choice of two different solvents is a key experimental step to probe the tautomeric equilibrium.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup :

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Shim the instrument for each sample to obtain optimal magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum for both samples. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans.

-

-

Data Analysis :

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale to the residual solvent peak or TMS.

-

Integrate the proton signals to determine the relative ratios of the tautomers in DMSO-d₆.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present, which differ between the tautomers. The spectrum of the solid material often reflects the most stable crystalline form.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer Indicated |

| O-H | Stretching | 3400-3200 (broad) | OH-form |

| N-H | Stretching | 3300-3100 | NH-form |

| C=O | Stretching | ~1700 | CH-form |

| C=N/C=C | Stretching | 1600-1500 | All forms |

| C-H (Aromatic) | Stretching | 3100-3000 | All forms |

An IR spectrum of solid 3-methyl-1-phenyl-pyrazol-5-one typically shows a strong absorption band around 1700 cm⁻¹, indicative of the carbonyl group in the CH-form.[2]

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation :

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.

-

Acquire a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

-

Data Acquisition :

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis :

-

The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed in Table 3.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for this type of molecule. The molecular ion peak [M]⁺ should be observed at an m/z corresponding to the molecular formula C₁₀H₁₀N₂O (174.20 g/mol ).[3]

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of stable neutral molecules or radicals.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol or dichloromethane.

-

-

Instrument Setup :

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

Set the GC oven temperature program to ensure volatilization and separation of the analyte.

-

Set the MS to scan over a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition and Analysis :

-

Inject the sample.

-

Identify the peak corresponding to the compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions.

-

Conclusion

The spectroscopic characterization of this compound is a nuanced task that requires a deep understanding of its tautomeric nature. By carefully selecting experimental conditions, particularly the solvent for NMR spectroscopy, researchers can gain detailed insights into the structure and equilibrium of this important molecule. This guide provides a framework for obtaining and interpreting high-quality spectroscopic data, enabling further advancements in the fields of medicinal chemistry and materials science.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][4][5][6][7][8]

- PubChem Compound Summary for CID 70335, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.

- Karoonian, F. S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 35. [Link][1]

- ResearchGate. IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one). [Link][2]

Sources

Whitepaper: The Evolving Landscape of Pyrazolone Derivatives and Their Biological Activities

Abstract

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of the diverse biological activities of novel pyrazolone derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a mere cataloging of activities to dissect the underlying mechanisms of action, elucidate structure-activity relationships (SAR), and present detailed, validated experimental protocols for their evaluation. This document is structured to serve as a practical and authoritative resource, grounding key claims in robust scientific literature and providing the causal logic behind experimental design choices.

The Pyrazolone Core: A Scaffold of Versatility

Pyrazolone, a five-membered heterocyclic diazole ring containing a keto group, has been a subject of intense research for over a century since its initial discovery.[2][4] Its synthetic accessibility and the ease with which it can be functionalized at multiple positions make it an ideal template for combinatorial chemistry and lead optimization.[2][5] This structural versatility allows for the fine-tuning of physicochemical properties, enabling pyrazolone derivatives to interact with a wide array of biological targets, including enzymes, receptors, and signaling proteins.[3][6] Consequently, this scaffold is integral to numerous approved drugs and clinical candidates, spanning therapeutic areas from inflammation to oncology.[2][3][7] This guide will focus on four key areas of intense contemporary research: anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

Anticancer Activity: Targeting Uncontrolled Proliferation

The application of pyrazolone derivatives in oncology is one of the most promising and extensively studied areas.[7][8] Their primary mechanism often involves the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[1][6][9]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant kinase activity. Pyrazolone derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinase (JNK).[1][10][11]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibitors like Tozasertib, which is based on a 3-aminopyrazole template, bind to the ATP-binding site of Aurora kinases, inducing apoptosis in tumor cells.[6][11]

-

Cyclin-Dependent Kinases (CDKs): CDKs regulate the cell cycle. Pyrazolone-based compounds can act as CDK inhibitors, leading to cell cycle arrest and preventing tumor cell proliferation.[1][11]

-

PI3K/AKT Pathway: The PI3K pathway is crucial for cell growth and survival. Certain pyrazole carbaldehyde derivatives have shown potent inhibition of PI3 kinase, exhibiting significant cytotoxicity against breast cancer cells.[9]

The following diagram illustrates the general mechanism of pyrazolone-based kinase inhibition.

Caption: General mechanism of kinase inhibition by pyrazolone derivatives.

Experimental Evaluation: In Vitro Cytotoxicity Assay

A foundational step in evaluating potential anticancer agents is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a robust and widely adopted colorimetric method for this purpose.

Causality of Choice: The MTT assay is selected for its reliability and direct correlation between mitochondrial metabolic activity (reduction of MTT to formazan) and the number of viable cells. This provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

Protocol: MTT Assay for Anticancer Screening

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the novel pyrazolone derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Summary: Cytotoxicity of Novel Pyrazolone Derivatives

The following table summarizes representative data for novel pyrazolone derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.[9]

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |

| 41 | MCF-7 (Breast) | 1.94 | 4.16 |

| 41 | HepG2 (Liver) | 3.70 | 3.83 |

| 42 | HCT116 (Colon) | 2.91 | 3.68 |

| 43 | MCF-7 (Breast) | 0.25 | 0.95 |

| 29 | HepG2 (Liver) | 10.05 | - |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazolone derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins.[12][13][14]

Mechanism of Action: COX Inhibition and Beyond

The primary anti-inflammatory mechanism for many pyrazolones is the inhibition of COX-1 and COX-2 enzymes, which blocks the conversion of arachidonic acid to prostaglandins, mediators of pain and inflammation.[13] However, newer derivatives also exhibit anti-inflammatory effects through other pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α and the modulation of transcription factors like NF-κB.[15][16]

Experimental Evaluation: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.

Causality of Choice: The injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response that is well-characterized. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandins, making it an excellent model to test agents that inhibit prostaglandin synthesis, such as COX inhibitors.[17][18][19]

Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.[17]

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Celecoxib, 20 mg/kg), and test groups receiving different doses of the pyrazolone derivatives (e.g., 200 mg/kg) administered orally.[17]

-

Baseline Measurement: One hour after drug administration, measure the initial paw volume of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazolone derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacteria and fungi.[5][20][21][22][23]

Structure-Activity Relationship (SAR)

The antimicrobial potency of pyrazolone derivatives is highly dependent on the nature and position of substituents on the pyrazolone ring. For instance, the introduction of specific aryl groups or the formation of hydrazone derivatives can significantly enhance antibacterial and antifungal activities.[23] Compound 21a (4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide) has shown particularly high activity, with MIC values lower than standard drugs like chloramphenicol.[23]

Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and quantitative technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality of Choice: This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously. It provides a quantitative endpoint (the MIC value) that is crucial for comparing the potency of different derivatives and for guiding further drug development.[23]

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazolone derivatives in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Neuroprotective Activity: Defending Against Neurological Insults

Recent research has highlighted the potential of pyrazolone derivatives in treating neurological disorders. Their activity often stems from a combination of anti-inflammatory, antioxidant, and anticonvulsant properties.[15][24][25]

Mechanism of Action: Attenuating Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases and seizures. Certain pyrazolone derivatives have been shown to ameliorate neuroinflammation by downregulating key inflammatory pathways. For example, some compounds can significantly reduce the expression of pro-inflammatory mediators like TNF-α and inhibit the activation of the NF-κB transcription factor, a central regulator of the inflammatory response.[4][15]

The workflow for evaluating the neuroprotective effects via this mechanism is outlined below.

Caption: Workflow for evaluating the neuroprotective effects of pyrazolones.

Experimental Evaluation: PTZ-Induced Seizure Model and Neuroinflammation

This model is used to assess both anticonvulsant and neuroprotective properties. Pentylenetetrazol (PTZ) is a GABA-A receptor antagonist that induces seizures and subsequent neuroinflammation.

Causality of Choice: The PTZ model is valuable because it mimics aspects of human generalized seizures and triggers a well-documented inflammatory and oxidative stress response in the brain. This allows for the simultaneous evaluation of a compound's ability to suppress seizures and mitigate the underlying pathological cascades (neuroinflammation and oxidative stress).[15]

Protocol: PTZ Model and Biomarker Analysis

-

Animal Dosing: As described in the anti-inflammatory protocol, administer the vehicle, standard drug (e.g., Diazepam), or pyrazolone derivatives to different groups of mice.

-

PTZ Administration: After 60 minutes, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

-

Behavioral Observation: Immediately observe the mice for the onset of seizures and record seizure severity scores.

-

Tissue Processing: At a predetermined time point after PTZ injection, euthanize the animals and rapidly dissect the brain tissue. Homogenize the tissue for subsequent biochemical analysis.

-

ELISA for TNF-α: Use a commercial ELISA kit to quantify the concentration of TNF-α in the brain homogenates according to the manufacturer's instructions. This provides a direct measure of a key pro-inflammatory cytokine.

-

Western Blot for NF-κB: Separate proteins from the brain homogenates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated NF-κB (the active form) and total NF-κB. Use a secondary antibody conjugated to HRP and detect the signal using chemiluminescence. Densitometry analysis will reveal the extent of NF-κB activation.

Conclusion and Future Perspectives

The pyrazolone scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—underscore its chemical and pharmacological versatility. Future research should focus on leveraging structure-activity relationship insights to design derivatives with enhanced potency and selectivity for specific biological targets. The integration of computational modeling with traditional synthesis and screening can accelerate the discovery of next-generation pyrazolone-based drugs. The detailed protocols and mechanistic insights provided in this guide offer a robust framework for researchers to advance this exciting field of drug discovery.

References

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals.

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PubMed. Iranian Journal of Basic Medical Sciences.

- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.

- Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed. Medicinal Chemistry Research.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. International Journal for Global Academic & Scientific Research.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Molecules.

- Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research.

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety for anti-inflammatory activity. Journal of Applied Pharmaceutical Science.

- Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules.

- Biological Activities of Pyrazoline Derivatives-A Recent Development.

- New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - ProQuest. Iranian Journal of Basic Medical Sciences.

- Synthesis and anticancer evaluation of pyrazolone derivatives.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.

- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed. Bioorganic & Medicinal Chemistry.

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Letters in Drug Design & Discovery.

- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation.

- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.

- Pyrazolone-type compounds (part II)

- Recent Advances in the Development of Pyrazole Deriv

- Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Pyrazoles and Pyrazolines as Anti-Inflamm